Flurbiprofen axetil
Overview
Description
Flurbiprofen axetil is a non-selective cyclooxygenase (COX) inhibitor with anti-inflammatory effects . It is primarily used as a pre-operative anti-miotic in an ophthalmic solution and orally for arthritis or dental pain . It is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of Flurbiprofen axetil involves several steps. A key step involves the reaction of compound 4 with 2 bromopropionic acid sodium under heating conditions . The reaction solution is then cooled and washed to obtain the product .Molecular Structure Analysis
Flurbiprofen axetil has a molecular formula of C19H19FO4 and an average mass of 330.350 Da . The structure includes a carboxyl group of Flurbiprofen and the secondary amine of Lidocaine .Chemical Reactions Analysis
Flurbiprofen axetil’s chemical reactions involve interactions between the carboxyl group of Flurbiprofen and the secondary amine of Lidocaine . The interaction between the aromatic rings of Flurbiprofen and Lidocaine also contributes to the molecular complex formation .Physical And Chemical Properties Analysis
Flurbiprofen axetil has a density of 1.2±0.1 g/cm3, a boiling point of 424.3±40.0 °C at 760 mmHg, and a flash point of 203.0±22.2 °C . It also has a molar refractivity of 87.1±0.3 cm3 and a polar surface area of 53 Å2 .Scientific Research Applications
1. Clinical Application in Preemptive Analgesia
Flurbiprofen axetil, a non-steroidal anti-inflammatory analgesic drug, is widely applied in clinical settings for preemptive analgesia. It exhibits significant analgesic mechanisms and features, demonstrating both safety and effectiveness in long-term pain management. This drug is particularly noted for its targeted analgesic properties in clinical applications, providing a scientific reference for its use in various clinical scenarios (Liu Jing-che, 2010).
2. Pharmacokinetic Modeling in Postoperative Pain
A population pharmacokinetic (PPK) model of flurbiprofen, the active metabolite of flurbiprofen axetil, has been developed to optimize treatment in Chinese patients with postoperative pain. The study included therapeutic drug-monitoring samples, suggesting that height and weight significantly influence the pharmacokinetics of flurbiprofen, thereby aiding in personalized treatment strategies (Jingru Zhang et al., 2018).
3. Usage in Postoperative and Cancinous Pain
Flurbiprofen axetil injection, a lipid microspheres formulation, is utilized for relieving postoperative and cancerous pain. This formulation may offer clinical benefits by reducing adverse reactions compared to oral formulations, highlighting its pharmacological benefits and clinical advantages (L. Xiao-ling, 2004).
4. Bioequivalence Evaluation in Healthy Subjects
A study evaluated the bioequivalence of a new formulation of flurbiprofen axetil for injection compared to a reference drug. Conducted in healthy Chinese subjects, the study confirmed that both products are bioequivalent and demonstrated high safety, thus supporting the use of the new formulation in clinical practice (Jin Wang et al., 2021).
5. Effectiveness in Refractory Cancer Pain
Research indicates that intravenous flurbiprofen axetil significantly increases analgesic effects in patients with refractory cancer pain. The study showed a high effective rate with minimal side effects, suggesting its utility in enhancing analgesia effects when combined with anesthetic drugs, particularly in moderateor severe pain cases, including breakthrough pain. This makes it suitable for patients unable to take oral drugs due to constipation or psychosomatic symptoms (Hong-yang Wu et al., 2009).
6. Pharmacologic Action and Clinical Application
7. Analgesic Effects and Pharmacokinetic Behaviors
A study analyzed the analgesic effects of different doses of flurbiprofen axetil for postoperative analgesia and its pharmacokinetic behaviors. It was found that certain doses provided better analgesic effects and a lower incidence of adverse reactions. This research underscores the importance of dose optimization for maximizing therapeutic benefits (Xiaodong Zhao et al., 2018).
8. Enhancing Analgesic Effects of Other Medications
Flurbiprofen axetil has been shown to enhance the analgesic effects of medications like sufentanil, while also attenuating postoperative emergence agitation and systemic proinflammation in patients undergoing surgery. This indicates its potential role in multimodal analgesia strategies for improved postoperative care (W. Geng et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVXCSEERJYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048600 | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flurbiprofen axetil | |
CAS RN |
91503-79-6 | |
Record name | Flurbiprofen axetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91503-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurbiprofen axetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091503796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen axetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flurbiprofen Axetil (mixture of diastereoisomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURBIPROFEN AXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0OU31PUI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.